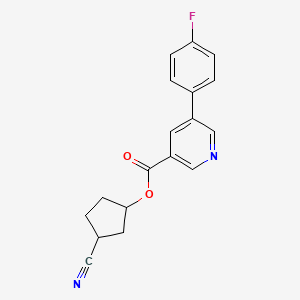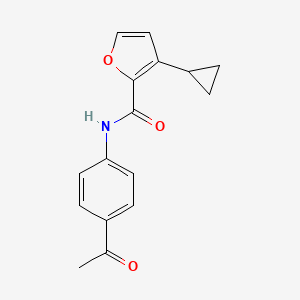
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide, also known as BML-111, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as N-acyl amino acids and has been shown to have anti-inflammatory and analgesic properties. In recent years, there has been a growing interest in the potential use of BML-111 in the treatment of various inflammatory and pain-related conditions.
Mecanismo De Acción
The exact mechanism of action of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of inflammatory mediators such as leukotrienes. By inhibiting the activity of 5-LOX, N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide may reduce inflammation and pain.
Biochemical and physiological effects:
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as leukotrienes and prostaglandins. Additionally, N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has been shown to reduce the infiltration of inflammatory cells into tissues. These effects may contribute to the anti-inflammatory and analgesic properties of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide is relatively easy to synthesize and is commercially available. However, one limitation of using N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide in lab experiments is that it may have off-target effects that could complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide. One area of interest is the potential use of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide in the treatment of chronic pain conditions. Additionally, there is interest in exploring the potential use of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide in combination with other drugs for the treatment of inflammatory conditions. Finally, there is interest in further elucidating the mechanism of action of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide and identifying potential off-target effects.
Métodos De Síntesis
The synthesis of N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide involves the reaction of 3-(2-methylpyrazol-3-yl)piperidine-1-carboxylic acid with N-butyl-N-methylamine. The reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide.
Aplicaciones Científicas De Investigación
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related conditions. It has been shown to have anti-inflammatory effects in animal models of arthritis, colitis, and sepsis. Additionally, N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain.
Propiedades
IUPAC Name |
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-4-5-10-17(2)15(20)19-11-6-7-13(12-19)14-8-9-16-18(14)3/h8-9,13H,4-7,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGQNNVQTRJXLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)N1CCCC(C1)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-methyl-3-(2-methylpyrazol-3-yl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434984.png)
![Methyl 4-[[1-(2,2,2-trifluoroethyl)imidazole-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434988.png)
![2-[(3-chloro-5-ethyl-1H-pyrazol-4-yl)methylamino]-N-(1-methylpiperidin-4-yl)acetamide](/img/structure/B7434995.png)

![methyl 2-methyl-2-[1-[[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]carbamoyl]-3,6-dihydro-2H-pyridin-4-yl]propanoate](/img/structure/B7435029.png)
![4-(dicyanomethyl)-N-[4-(1,1,2,2,2-pentafluoroethyl)phenyl]piperidine-1-carboxamide](/img/structure/B7435034.png)
![3-fluoro-N-[3-hydroxy-2-(hydroxymethyl)propyl]-N-methyl-5-nitrobenzenesulfonamide](/img/structure/B7435035.png)
![4-methoxy-N-[1-[5-(trifluoromethyl)-1H-imidazol-2-yl]ethyl]pyrimidin-2-amine](/img/structure/B7435037.png)
![1-[3-(Hydroxymethyl)cyclobutyl]-3-[5-(trifluoromethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7435040.png)
![1-[[3-(2-hydroxypropan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-3-(3-propanoylphenyl)urea](/img/structure/B7435041.png)


![3-[(1-Methylbenzimidazol-2-yl)amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B7435065.png)
![Ethyl 4,4-difluoro-5-[2-(4-hydroxyphenyl)pyrrolidin-1-yl]-5-oxopentanoate](/img/structure/B7435079.png)